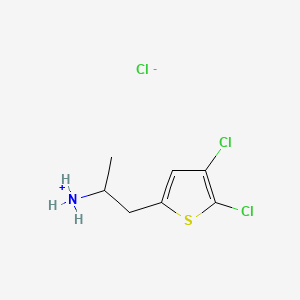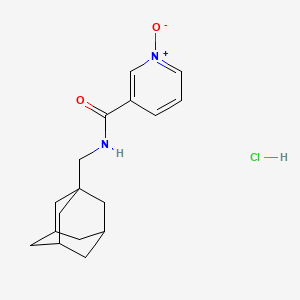
N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride: is a chemical compound with the molecular formula C17H23ClN2O2. It is known for its unique structure, which includes an adamantyl group attached to a nicotinamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride typically involves the reaction of 1-adamantylmethylamine with nicotinamide 1-oxide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The adamantyl group or the nicotinamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies related to cell signaling, metabolism, and enzyme activity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have roles in drug development, particularly in targeting specific molecular pathways .
Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting redox reactions and energy metabolism .
Comparación Con Compuestos Similares
Nicotinamide: A simpler analog without the adamantyl group, used in various biochemical applications.
1-Adamantylmethylamine: A precursor in the synthesis of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride.
Nicotinamide 1-oxide: Another related compound with similar biochemical properties.
Uniqueness: this compound is unique due to the presence of both the adamantyl group and the nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C17H23ClN2O2 |
|---|---|
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
N-(1-adamantylmethyl)-1-oxidopyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c20-16(15-2-1-3-19(21)10-15)18-11-17-7-12-4-13(8-17)6-14(5-12)9-17;/h1-3,10,12-14H,4-9,11H2,(H,18,20);1H |
Clave InChI |
YVKSVPQVOMGOIU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C[N+](=CC=C4)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
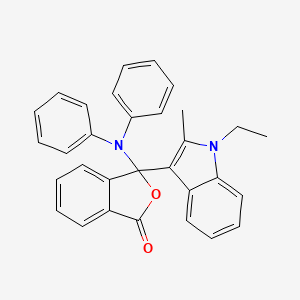
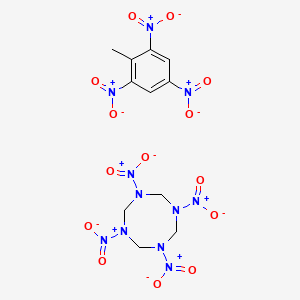

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

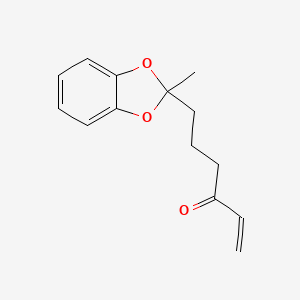
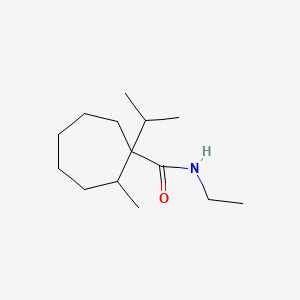
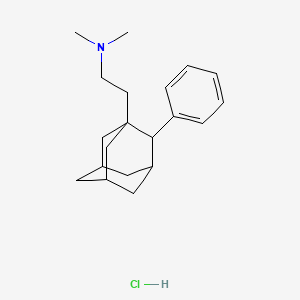
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
